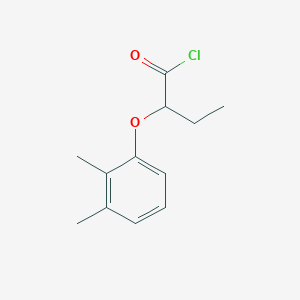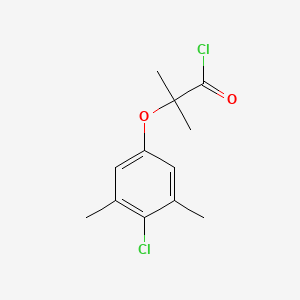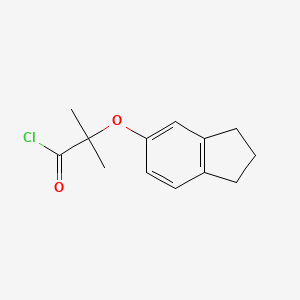
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride
Vue d'ensemble
Description
“2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride” is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride” is complex, with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride” include a molecular weight of 224.69 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
1. Cycloaddition Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride is utilized in cycloaddition reactions. Specifically, it reacts with N-phenylmaleimide and maleic anhydride to produce [4 + 2]-adducts. These adducts can rearrange to form exo- and endo-[8 + 2]-adducts (McCague, Moody, & Rees, 1983).
2. Formation of Amino Amide Salts
This compound is involved in the synthesis of amino amide salts. These salts are derived from reactions with 2AMBZ dihydrochloride and amino acids. Such compounds are integral in structural studies and have potential implications in the development of new materials and pharmaceuticals (Avila-Montiel et al., 2015).
3. Use as a Chiral Auxiliary
It serves as a chiral auxiliary for asymmetric aldol reactions, which is significant in creating stereoselective syntheses. This usage highlights its importance in producing compounds with specific chirality, crucial in drug development and organic synthesis (Omote et al., 2006).
4. Key Intermediate in Synthesis
It acts as a key intermediate in various synthetic pathways. For example, it is used in the synthesis of Captopril, a medication used to treat high blood pressure and certain types of heart failure (Shimazaki et al., 1982).
5. Reactions with Enamines of Aldehydes
The compound reacts with enamines of aldehydes to produce various organic compounds. This reaction mechanism is essential for understanding the formation of complex organic structures (Hickmott & Hopkins, 1968).
6. Intramolecular Friedel-Crafts Alkylation
This compound is used in intramolecular Friedel-Crafts alkylation, leading to the production of highly functionalized compounds. Such reactions are fundamental in organic chemistry, contributing to the synthesis of diverse organic compounds (Ahmed, Babu, & Kumar, 2011).
7. Synthesis of Selenadiazoles and Thiadiazoles
It reacts with potassium thiocyanate and potassium selenocyanate to synthesize new selenadiazoles and thiadiazoles. These compounds have potential applications in pharmaceuticals and materials science (Abdelhamid, Sallam, & Amer, 2001).
8. Production of Pesticide Intermediates
This compound is a key intermediate in the synthesis of Indoxacarb, a pesticide. Its role in producing such intermediates is crucial for agricultural chemistry and pest control strategies (Jing, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWQBKJUJKANEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182124 | |
| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride | |
CAS RN |
1160257-88-4 | |
| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




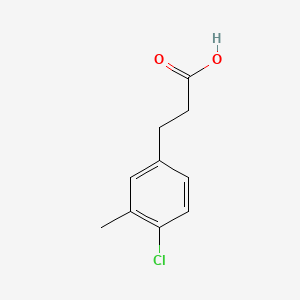

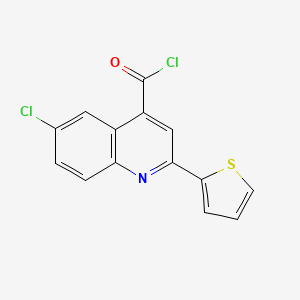

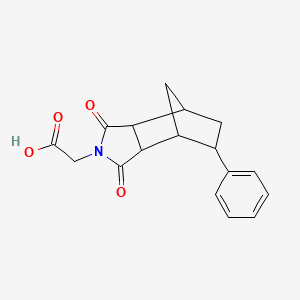
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)
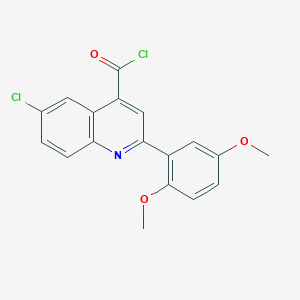
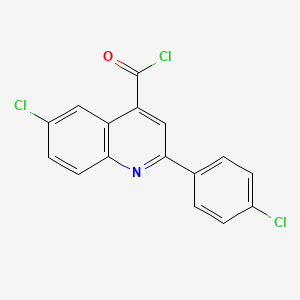

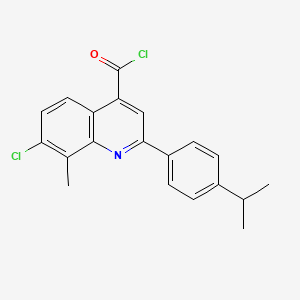
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)
